Cas no 1015167-27-7 (Dabigatran Impurity 148)
Dabigatran Impurity 148 structure
Product Name:Dabigatran Impurity 148
CAS-nummer:1015167-27-7
MF:C17H17N5O2
MW:323.349182844162
CID:6624777
PubChem ID:69624070
Update Time:2024-01-16
Dabigatran Impurity 148 Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Benzimidazole-5-carboxylic acid, 2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-
- K37YZW4JU4
- 1H-Benzimidazole-5-carboxylic acid, 2-(((4-(aminoiminomethyl)phenyl)amino)methyl)-1-methyl-
- 1015167-27-7
- Dabigatran metabolite M324
- UNII-K37YZW4JU4
- SCHEMBL5970306
- BIBR1151
- Dabigatran Impurity 148
-
- Inchi: 1S/C17H17N5O2/c1-22-14-7-4-11(17(23)24)8-13(14)21-15(22)9-20-12-5-2-10(3-6-12)16(18)19/h2-8,20H,9H2,1H3,(H3,18,19)(H,23,24)
- InChI-sleutel: PLWQWQUVUDJPFA-UHFFFAOYSA-N
- LACHT: C1(CNC2=CC=C(C(N)=N)C=C2)N(C)C2=CC=C(C(O)=O)C=C2N=1
Berekende eigenschappen
- Exacte massa: 323.13822480g/mol
- Monoisotopische massa: 323.13822480g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 5
- Complexiteit: 478
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.4
- Topologisch pooloppervlak: 117Ų
Experimentele eigenschappen
- Dichtheid: 1.41±0.1 g/cm3(Predicted)
- Kookpunt: 644.0±65.0 °C(Predicted)
- pka: 2.92±0.30(Predicted)
Dabigatran Impurity 148 Gerelateerde literatuur
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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